Potassium piperidine-2-carboxylate
Description
Properties
CAS No. |
69470-51-5 |
|---|---|
Molecular Formula |
C6H10KNO2 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
potassium;piperidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2.K/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);/q;+1/p-1 |
InChI Key |
PRTGTWJCRVLSCO-UHFFFAOYSA-M |
SMILES |
C1CCNC(C1)C(=O)[O-].[K+] |
Canonical SMILES |
C1CCNC(C1)C(=O)[O-].[K+] |
Other CAS No. |
69470-51-5 |
Related CAS |
535-75-1 (Parent) |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares potassium piperidine-2-carboxylate with structurally or functionally related compounds, focusing on molecular properties, biochemical roles, and applications.
Potassium Pyridine-2-Carboxylate (Potassium Picolinate)
Structure: Pyridine-2-carboxylate (picolinate) features an aromatic pyridine ring with a carboxylate group at the 2-position. Unlike piperidine-2-carboxylate, the pyridine ring is unsaturated and planar. Molecular Formula: C₆H₄KNO₂; Molecular Weight: 161.20 . Key Differences:
- Electronic Properties: The aromatic pyridine ring allows for stronger π-π interactions compared to the saturated piperidine ring. However, piperidine-2-carboxylate’s ability to form enamine-like structures upon deprotonation enhances its charge-transfer capabilities in flavoprotein catalysis .
- In contrast, piperidine-2-carboxylate is a metabolic intermediate .
Ethyl Piperidine-2-Carboxylate Derivatives
Examples: Ethyl piperidine-2-carboxylate hydrochloride (C₈H₁₆ClNO₂) and its (S)-isomer (CAS 123495-48-7). Structure: These derivatives replace the potassium ion with an ethyl ester group, rendering them neutral and less water-soluble. Molecular Weight: ~193.67 (hydrochloride salt) . Key Differences:
- Applications: Ethyl esters are primarily used as pharmaceutical intermediates (e.g., in synthesizing anticoagulants like argatroban) rather than enzymatic substrates .
- Reactivity: The ester group reduces ionic solubility but enhances lipophilicity, making these compounds suitable for organic synthesis.
Piperidine-3-Carboxylate and Other Isomers
Example: Ethyl piperidine-3-carboxylate (CAS 2524-52-9).
Structural Variation: The carboxylate group at the 3-position alters steric and electronic interactions.
Key Differences:
- Enzymatic Specificity: PIPox exclusively recognizes the 2-carboxylate isomer for catalysis, highlighting the importance of regiochemistry in substrate-enzyme binding .
Table 1: Comparative Properties of Piperidine-2-Carboxylate and Analogues
Thermodynamic and Kinetic Data
- Enzymatic Activity: Piperidine-2-carboxylate reductase (EC 1.5.1.21) facilitates the NADPH-dependent reduction of piperidine-2-carboxylate, underscoring its role in redox homeostasis .
Preparation Methods
Synthetic Routes to Piperidine-2-Carboxylic Acid
Industrial Two-Step Cyclization-Hydrolysis Method
The patent CN113387874B outlines a high-yield, scalable synthesis of 6,6-dialkyl piperidine-2-carboxylic acids, adaptable to the unsubstituted variant. The process involves:
Cyclization of Ethyl 2-(Acetamido)-6-Methyl-5-Heptanoate
The first step employs trifluoroacetic acid (TFA) to protonate the acetamido precursor, inducing cyclization via a Ritter reaction. The reaction proceeds at 50°C for 2 hours, forming 1-acetyl-6,6-dimethylpiperidine-2-carboxylate with an 81% yield. Key advantages include:
- Minimal byproducts : The reaction avoids carbocation rearrangements, ensuring high purity (98%).
- Solvent efficiency : TFA acts as both catalyst and solvent, simplifying purification.
Hydrolysis to Piperidine-2-Carboxylic Acid
The acetylated intermediate undergoes alkaline hydrolysis using 4 equivalents of sodium hydroxide at 100°C. Acidification with HCl precipitates the carboxylic acid, yielding 85.7% with 99% purity. Critical parameters include:
- Molar ratio : A 1:4 ratio of intermediate to NaOH maximizes yield; deviations to 1:3 or 1:5 reduce yields to 72.7% and 80%, respectively.
- Temperature : Hydrolysis at 100°C completes in 2 hours, whereas lower temperatures (50–75°C) prolong reaction time and decrease yields.
Table 1: Optimization of Hydrolysis Conditions
| NaOH Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|
| 3 | 100 | 72.7 |
| 4 | 100 | 85.7 |
| 5 | 100 | 80.0 |
| 4 | 75 | 75.3 |
| 4 | 50 | 67.0 |
Stereoselective Asymmetric Synthesis
For enantiomerically pure (S)-piperidine-2-carboxylic acid, the patent CN111995565A employs L-camphorsulfonamide as a chiral auxiliary. The three-step process achieves 92% enantiomeric excess (ee):
Condensation and Asymmetric Alkylation
L-Camphorsulfonamide reacts with diphenylimine ester under Lewis acid catalysis, followed by asymmetric alkylation with a strong base (e.g., LDA). This step forms a chiral intermediate with high stereoselectivity.
Deprotection and Cyclization
Acidic hydrolysis of the imine and intramolecular cyclization yield a lactam intermediate, which is subsequently deprotected under alkaline conditions to release the free carboxylic acid.
Advantages and Limitations
Conversion to Potassium Piperidine-2-Carboxylate
The potassium salt is synthesized via neutralization of piperidine-2-carboxylic acid with potassium hydroxide:
$$
\text{C}6\text{H}{11}\text{NO}2 + \text{KOH} \rightarrow \text{C}6\text{H}{10}\text{NO}2\text{K} + \text{H}_2\text{O}
$$
Optimization Considerations :
Comparative Analysis of Synthetic Methods
Table 2: Industrial vs. Stereoselective Methods
Q & A
Q. What are the standard protocols for synthesizing potassium piperidine-2-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, a potassium salt can be generated via ester hydrolysis under basic conditions. A validated protocol includes:
- Step 1 : Reaction of (S)-5-oxo-pyrrolidine-1,2-dicarboxylic acid ethyl ester with potassium tert-butoxide in THF at -12°C to form intermediates .
- Step 2 : Purification via recrystallization and characterization using , with key peaks at δ 1.22 (t, 3H, ethyl group) and δ 4.59 (s, 2H, benzyl group) .
- Optimization : Adjust reaction temperature (-12°C to 25°C) and stoichiometry (1.2 eq. trimethylsulfoxonium iodide) to improve yield (57.3% achieved in Example 1g) .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- NMR Spectroscopy : Key signals include resonances for the piperidine ring (δ 1.41–3.92) and ester/amide protons (δ 4.19–7.34) .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to verify purity ≥98% .
- Elemental Analysis : Confirm potassium content via ICP-MS or flame photometry.
Q. How does the potassium counterion influence the compound’s physicochemical properties compared to other salts (e.g., sodium or ammonium)?
Potassium salts generally exhibit higher solubility in polar solvents (e.g., water or DMSO) due to stronger ion-dipole interactions. For example:
Advanced Research Questions
Q. How can structural modifications (e.g., amide substitution for the carboxylate group) improve metabolic stability while retaining bioactivity?
Replacing the ester moiety with an amide (e.g., S,S-10e) enhances chemical stability without significant loss of binding affinity. Key strategies:
- Synthetic Route : Introduce a benzyl or para-fluorobenzyl group at the sulfonamide moiety to improve inhibition of macrophage infectivity potentiation (Mip) enzymes (IC < 1 µM) .
- Crystallographic Validation : Compare co-crystal structures (PDB IDs: 4G50, 6O4A) to confirm binding mode retention after substitution .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:
Q. How can structure-activity relationship (SAR) studies guide the design of potent antimicrobial inhibitors?
- Core Modifications : Maintain the pyridine moiety (critical for Mip inhibition) while varying side chains (R1). For example, alkyl residues enhance lipophilicity (logP > 2.5) .
- Binding Affinity Assays : Use SPR or ITC to quantify interactions with target enzymes (e.g., BpMip ΔG = -9.8 kcal/mol for S,S-21g) .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
Follow guidelines from Beilstein Journal of Organic Chemistry:
- Experimental Section : Include detailed reagent quantities, temperatures, and purification steps.
- Supporting Information : Provide spectra, HPLC chromatograms, and crystallographic data (if available) .
- Ethical Reporting : Avoid selective omission of failed experiments; disclose all reaction conditions tested .
Data Interpretation and Validation
Q. How should researchers address variability in enzyme inhibition assays involving this compound?
Q. What interdisciplinary approaches integrate computational modeling with experimental data for this compound?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with BpMip) to predict binding modes .
- Docking Studies : Use AutoDock Vina to rank derivatives by docking score (< -8.0 kcal/mol indicates high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
